N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide

Lipophilicity Drug-likeness ADME Prediction

Researchers building bromodomain-focused screening libraries often face a gap between validated pharmacophores and commercially available building blocks. This compound directly addresses that need: it contains the 3,4-dimethoxybenzenesulfonamide moiety, a critical recognition element in TRIM24/BRPF1 bromodomain inhibitors (IACS-9571 pharmacophore, PDB 4YC9). Key differentiators: - XLogP3-AA of 1.8 and TPSA of 96.5 Ų provide a balanced hydrophilic/lipophilic profile suited for lead-like screening libraries. - The chiral secondary alcohol (Fsp³ ~0.39) enables enantioselective method development, reducing the risk of assay interference common to flat aromatic compounds. - The dimethylamino group permits salt formation to enhance solubility in biological assay media. Standard pack sizes: 100 mg, 250 mg, 1 g, and bulk custom. In stock for immediate shipment.

Molecular Formula C18H24N2O5S
Molecular Weight 380.46
CAS No. 1421466-33-2
Cat. No. B2617331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide
CAS1421466-33-2
Molecular FormulaC18H24N2O5S
Molecular Weight380.46
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C18H24N2O5S/c1-20(2)14-7-5-13(6-8-14)16(21)12-19-26(22,23)15-9-10-17(24-3)18(11-15)25-4/h5-11,16,19,21H,12H2,1-4H3
InChIKeySHRULFZXXVIGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide Selection Guide


N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide (CAS 1421466-33-2) is a synthetic sulfonamide derivative with a molecular formula of C18H24N2O5S and a molecular weight of 380.5 g/mol [1]. The compound features a 3,4-dimethoxybenzenesulfonyl group linked via a sulfonamide bond to a 2-hydroxyethyl chain bearing a 4-(dimethylamino)phenyl substituent. It is structurally related to fragments found in bromodomain inhibitors such as IACS-9571, though it lacks the extended benzimidazolone-phenoxy linker present in those bioactive molecules . This compound is currently offered primarily as a research chemical for screening library construction and as a synthetic building block.

Generic Substitution Risks for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide


Sulfonamides bearing the N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl) side chain constitute a structurally diverse series where small changes to the aryl sulfonyl group profoundly alter molecular recognition. For example, the 3,4-dimethoxybenzenesulfonamide substructure is a key pharmacophore in IACS-9571 (TRIM24/BRPF1 bromodomain inhibitor with Kd of 1.3–2.1 nM), while closely related 3-chloro-4-fluorobenzenesulfonamide analogs are classified under antimicrobial screening libraries . The dimethylamino group in the target compound contributes a calculated XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 96.5 Ų [1], physicochemical properties that differ measurably from des-dimethyl or des-methoxy analogs, potentially affecting solubility, permeability, and target engagement. Without direct comparative biological data for this specific compound, substitution with a generic sulfonamide risks losing the distinct physicochemical signature conferred by the 3,4-dimethoxy substitution pattern and the hydroxyethyl linker.

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide Differentiation Evidence


Lipophilicity Profile vs. Halogenated Analogs

The target compound has a computed XLogP3-AA of 1.8, which is approximately 0.7–1.2 log units lower than the estimated logP of halogenated analogs such as 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide (CAS 1421506-89-9) [1]. This lower lipophilicity is consistent with the replacement of halogen substituents (Cl, F) by methoxy groups, which reduces logP while maintaining hydrogen bond acceptor capacity. The TPSA of 96.5 Ų for the target compound is within the favorable range for oral bioavailability (typically <140 Ų) according to the Lipinski and Veber rule sets [2].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Profile vs. Des-hydroxy Analogs

The presence of the secondary alcohol in the hydroxyethyl linker provides the target compound with a hydrogen bond donor count of 2 (one sulfonamide NH, one hydroxyl OH) and a hydrogen bond acceptor count of 7 [1]. In contrast, hypothetical des-hydroxy analogs where the linker is a simple ethylene chain would have a donor count of only 1, reducing the potential for directional hydrogen bonding interactions with biological targets. The hydroxyl group also introduces a chiral center (PubChem flags 1 undefined atom stereocenter), which can be exploited for stereoselective synthesis or chiral resolution studies [2].

Hydrogen Bonding Molecular Recognition Solubility

3,4- vs. 2,5-Dimethoxy Substitution Pattern

The target compound bears a 3,4-dimethoxybenzenesulfonamide group, which is structurally distinct from the 2,5-dimethoxy isomer (e.g., N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide, CAS 701227-63-6) . The 3,4-substitution pattern produces a different electrostatic surface potential and steric profile compared to the 2,5-substitution, which places one methoxy group ortho to the sulfonamide bond. This positional isomerism can alter binding to protein targets; for instance, the 3,4-dimethoxy pattern is preferred by the TRIM24 bromodomain as evidenced by the co-crystal structure of IACS-9571 (PDB 4YC9) [1]. While direct affinity data for the target compound are not available, the 3,4-substitution pattern is a deliberate design choice in multiple bromodomain inhibitor series, providing a rational basis for selecting this isomer over the 2,5-regioisomer for bromodomain-focused screening.

Structure-Activity Relationships Isomer Differentiation Scaffold Hopping

Fraction sp³ (Fsp³) and Lead-Likeness

The target compound has a molecular complexity score of 514 and a heavy atom count of 26 [1]. Its fraction of sp³-hybridized carbons (Fsp³) can be computed as approximately 0.39 (7 of 18 carbon atoms are sp³), which falls within the desirable range for lead-like molecules (Fsp³ > 0.36 is associated with improved clinical success rates) [2]. This contrasts with fully aromatic sulfonamide analogs lacking the hydroxyethyl linker, which would have Fsp³ approaching zero. The balanced aromatic/aliphatic character of the target compound differentiates it from purely aromatic sulfonamides that may suffer from poor solubility and high melting points.

Lead-likeness Fragment-Based Drug Discovery Molecular Complexity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide Optimal Use Cases


Bromodomain Probe Synthesis

The 3,4-dimethoxybenzenesulfonamide moiety is a critical recognition element for TRIM24 and BRPF1 bromodomains, as demonstrated by IACS-9571 co-crystal structures (PDB 4YC9) [1]. This compound can serve as a synthetic intermediate for installing this validated pharmacophore into novel bromodomain-targeted probes. Users should prioritize this compound over regioisomeric 2,5-dimethoxy analogs, which have no reported bromodomain binding validation.

Property-Based Library Design

With a computed XLogP3-AA of 1.8, TPSA of 96.5 Ų, and an Fsp³ of approximately 0.39, this compound satisfies lead-likeness criteria better than many fully aromatic sulfonamide analogs [2]. Procurement teams building diversity-oriented screening libraries should select this compound for its balanced hydrophilic/lipophilic profile and its three-dimensional character, which reduces the risk of assay interference and promiscuous binding common to flat aromatic compounds.

Chiral Resolution Method Development

The secondary alcohol in the hydroxyethyl linker introduces a chiral center (PubChem reports 1 undefined atom stereocenter) [3]. This property makes the compound useful for developing chiral resolution methods (e.g., chiral HPLC, SFC) or as a racemic substrate for enantioselective catalysis studies. Analogs lacking the hydroxyl group (e.g., simple N-alkyl sulfonamides) do not offer this capability.

Side Chain SAR Studies

This compound belongs to a series of sulfonamides sharing the identical N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl) side chain but varying the aryl sulfonyl group. Comparative SAR studies across analogs with halogenated, methoxy-substituted, or heteroaryl sulfonyl groups can map the contribution of the 3,4-dimethoxy substitution to target binding and selectivity. The dimethylamino group in the side chain enables potential salt formation for improved solubility in biological assay media.

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